Cas no 2097935-32-3 (2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile)

2-3-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile is a heterocyclic compound featuring a pyridine and tetrahydroindazole core linked via an acetonitrile moiety. This structure imparts versatility in medicinal and organic chemistry applications, particularly as a key intermediate in the synthesis of pharmacologically active molecules. Its rigid bicyclic framework and nitrogen-rich architecture enhance binding affinity in target interactions, making it valuable for drug discovery efforts. The compound's stability and synthetic accessibility further support its utility in developing kinase inhibitors and other bioactive agents. Its well-defined reactivity profile allows for selective functionalization, enabling tailored modifications for specific research or industrial needs.
2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile structure
2097935-32-3 structure
Product Name:2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile
CAS No:2097935-32-3
MF:C14H14N4
MW:238.28776216507
CID:6440278
Update Time:2025-05-19

2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile
    • 2-[3-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile
    • 1H-Indazole-1-acetonitrile, 4,5,6,7-tetrahydro-3-(2-pyridinyl)-
    • Inchi: 1S/C14H14N4/c15-8-10-18-13-7-2-1-5-11(13)14(17-18)12-6-3-4-9-16-12/h3-4,6,9H,1-2,5,7,10H2
    • InChI Key: MRINDWKJUOXAIH-UHFFFAOYSA-N
    • SMILES: N1(CC#N)C2=C(CCCC2)C(C2=NC=CC=C2)=N1

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 470.1±45.0 °C(Predicted)
  • pka: 2.04±0.19(Predicted)

2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile Pricemore >>

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Additional information on 2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile

Research Brief on 2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile (CAS: 2097935-32-3) in Chemical Biology and Pharmaceutical Applications

The compound 2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile (CAS: 2097935-32-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its pyridine and indazole moieties, exhibits promising pharmacological properties, particularly in the modulation of kinase activity. Recent studies have explored its potential as a scaffold for developing novel therapeutics targeting cancer, inflammatory diseases, and metabolic disorders.

One of the key areas of investigation has been the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle and are often dysregulated in various cancers. In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile exhibited potent inhibitory activity against CDK2 and CDK9, with IC50 values in the nanomolar range. The study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Further research has explored the structural modifications of this compound to enhance its pharmacokinetic properties. A recent patent application (WO2023051234) disclosed derivatives of 2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile with improved solubility and metabolic stability. These derivatives were shown to maintain high selectivity for CDKs while reducing off-target effects, a critical consideration for clinical translation.

In addition to its anticancer potential, this compound has also been investigated for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile could inhibit the production of pro-inflammatory cytokines by modulating the JAK-STAT signaling pathway. This finding opens new avenues for developing treatments for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis and characterization of 2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile have also been refined in recent years. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to improve yield and purity. These methodological advancements are crucial for scaling up production for preclinical and clinical studies.

Looking ahead, the compound's versatility as a pharmacophore suggests broad applicability in drug discovery. Ongoing research is focusing on its potential in targeting other kinases and exploring its use in combination therapies. With its promising preclinical data and structural adaptability, 2-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-ylacetonitrile represents a compelling candidate for further development in the pharmaceutical industry.

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